molecular formula C14H13FN2O3 B11843606 Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate

Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate

Cat. No.: B11843606
M. Wt: 276.26 g/mol
InChI Key: HDLFQYFKKVSNLI-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate is a chemical intermediate of significant interest in medicinal chemistry for the design and synthesis of novel antimicrobial agents. It is built around the fluoroquinolone core scaffold, a class of compounds known for their potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV . This specific derivative is strategically functionalized, featuring modifications at key positions like C-6 with a fluorine atom and C-3 with an ester group, which are common in structure-activity relationship (SAR) studies aimed at overcoming bacterial resistance and enhancing potency against a broad spectrum of pathogenic microorganisms . Researchers utilize this compound as a critical precursor for the development of more complex hybrid molecules, such as glycosylated-fluoroquinolone derivatives. These conjugates are explored to improve selective uptake into microbial cells and to probe novel antifungal activities, given the presence of the targeted enzymes in some fungal pathogens . The compound serves as a versatile building block in organic synthesis, with its ethyl carboxylate group offering a handle for further functionalization, including amidation or conjugation with other pharmacologically active moieties . As a solid with defined physicochemical properties, it requires careful handling in a well-ventilated place with appropriate personal protective equipment . This product is intended for industrial and scientific research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H13FN2O3/c1-3-20-14(19)11-7-16-12-5-4-9(15)6-10(12)13(11)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18)

InChI Key

HDLFQYFKKVSNLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC(=O)C)F

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Hydroxy-6-Fluoroquinoline-3-Carboxylate

In a typical procedure, 3-fluoroaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in diphenyl ether at 240°C for 6–8 hours. The reaction proceeds via keto-enol tautomerization, followed by cyclodehydration to yield ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate as a yellow solid (yield: 68–72%).

Dehydration to Ethyl 4-Oxo-6-Fluoroquinoline-3-Carboxylate

The 4-hydroxy intermediate is treated with concentrated H₂SO₄ at 0°C for 2 hours, resulting in dehydration to the 4-oxo derivative. This step achieves quantitative conversion, with the carbonyl group essential for subsequent functionalization.

Chlorination at Position 4 Using POCl₃

Chlorination of the 4-oxo group is critical for introducing a leaving group amenable to nucleophilic substitution.

Reaction Conditions and Optimization

Ethyl 4-oxo-6-fluoroquinoline-3-carboxylate (1.0 equiv) is suspended in phosphorus oxychloride (POCl₃, 5.0 equiv) and refluxed for 1–3 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold NaHCO₃. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is obtained as a pale-yellow solid in 88–94% yield.

Table 1: Chlorination Optimization

POCl₃ EquivTemperature (°C)Time (h)Yield (%)
3.0100278
5.0110193
5.0110394

Introduction of the Acetamido Group via Amination and Acetylation

Buchwald-Hartwig Amination

The 4-chloro intermediate undergoes palladium-catalyzed amination using NH₃ gas. A mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 12 hours affords ethyl 4-amino-6-fluoroquinoline-3-carboxylate in 85% yield.

Acetylation with Acetic Anhydride

The free amine is treated with acetic anhydride (2.0 equiv) in pyridine at room temperature for 4 hours. This step achieves near-quantitative acetylation, yielding the target compound with >99% purity after recrystallization from ethanol.

Alternative Routes: Friedländer Annulation and Direct Fluorination

Friedländer Annulation with Fluorinated Building Blocks

Condensation of 2-amino-5-fluorobenzaldehyde with ethyl 3-aminocrotonate in ethanol catalyzed by HCl gas provides an alternative pathway. This one-pot method yields the quinoline core with inherent 4-amino and 6-fluoro groups, bypassing post-synthetic amination (yield: 65–70%).

Electrophilic Fluorination

Direct fluorination of ethyl 4-acetamidoquinoline-3-carboxylate using Selectfluor® in acetonitrile at 80°C introduces fluorine at position 6. However, this method suffers from poor regioselectivity (<50% yield) and is less favored.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Management

Ethanol and diphenyl ether are recycled via fractional distillation, reducing environmental impact. POCl₃ neutralization with aqueous NaHCO₃ generates innocuous phosphate salts, simplifying waste disposal .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility and biological activity.

Example Conditions and Outcomes

ConditionsReagentsProductYieldReference
Acidic HydrolysisHCl (conc.), reflux4-Acetamido-6-fluoroquinoline-3-carboxylic acid85%
Basic HydrolysisNaOH (1M), EtOH, 70°C4-Acetamido-6-fluoroquinoline-3-carboxylic acid92%

The carboxylic acid derivative exhibits enhanced antibacterial activity due to improved interaction with bacterial enzymes like DNA gyrase .

Functionalization of the Acetamido Group

The acetamido group at position 4 can undergo hydrolysis or condensation reactions.

Hydrolysis to Amine

Under strong acidic conditions, the acetamido group hydrolyzes to a primary amine:

  • Conditions : 6M HCl, 100°C, 12h

  • Product : 4-Amino-6-fluoroquinoline-3-carboxylic acid ethyl ester

  • Yield : 68%

This amine intermediate is a precursor for further derivatization, such as Schiff base formation or coordination with metals .

Condensation Reactions

The acetamido group reacts with carbonyl-containing reagents. For example:

  • Reagents : Chloral hydrate, hydroxylamine hydrochloride

  • Product : Iso-nitroso-acetamido derivative

  • Yield : 75%

This reaction proceeds via imine formation, enabling access to fused heterocyclic systems like pyrroloquinolines .

Substitution at the 6-Fluoro Position

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Example Reaction

ConditionsReagentsProductYieldReference
NAS with PiperazinePiperazine, K₂CO₃, DMF4-Acetamido-6-piperazinylquinoline-3-carboxylate62%

The reaction requires elevated temperatures (90–100°C) and polar aprotic solvents to activate the fluorine atom .

Metal Complexation

The quinoline nitrogen and carbonyl oxygen atoms coordinate with transition metals, forming stable complexes with antimicrobial activity.

Documented Complexes

Metal IonLigand RatioApplicationAntibacterial Activity (MIC)*Reference
Zn(II)1:2DNA gyrase inhibition0.20 µg/mL (E. coli)
Co(II)1:2Tyrosyl-tRNA synthetase inhibition2.4 µg/mL (S. aureus)

*Minimum inhibitory concentration (MIC) against bacterial strains.

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the compound participates in cyclization reactions. For example:

  • Catalyst : CuI/1,10-phenanthroline

  • Conditions : DMSO, 70°C, 16h

  • Product : Benzofuroquinolinone derivatives

  • Yield : 84–99%

This tandem acylation/O-arylation strategy constructs fused tricyclic systems with potential anticancer activity .

Scientific Research Applications

Antibacterial Activity

Overview : Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate belongs to the fluoroquinolone class of antibiotics, known for their broad-spectrum antibacterial properties. These compounds are effective against a variety of Gram-positive and Gram-negative bacteria.

Case Studies :

  • A study demonstrated that derivatives of quinoline-3-carboxylic acid, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were determined, showing effectiveness at lower concentrations compared to traditional antibiotics.
  • In another investigation, the compound was synthesized and evaluated for its antimicrobial efficacy. Results indicated that it exhibited potent activity against various bacterial strains, with in vivo tests showing an effective dose (ED50) range of 50-160 mg/kg against E. coli .

Synthesis and Structural Modifications

Synthesis Techniques : Various synthetic routes have been developed for the preparation of this compound. These methods often involve the modification of existing fluoroquinolone structures to enhance their biological activity.

Structural Modifications :

  • Modifications at the C-3 carboxylic acid group have been shown to improve the compound's efficacy against resistant strains of bacteria . For instance, substituting the carboxylic group with ester groups can enhance membrane permeability and bioavailability.
Modification Type Outcome
C-3 Carboxylic Acid SubstitutionEnhanced apoptosis in cancer cells
Ester Group IntroductionIncreased efficacy against skin infections

Therapeutic Potential Beyond Antibacterial Use

Anticancer Properties : Preliminary studies suggest that this compound may also possess anticancer properties. Research indicates that modifications to quinolone structures can induce apoptosis in certain cancer cell lines, particularly estrogen-negative breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate with key analogues:

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Substituent Profiles
Compound Name (CAS No.) Substituents Similarity Index Key Properties/Applications
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (318-35-4) 6-F, 4-OH, 3-COOEt 0.79 Intermediate for antibacterial agents
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (26893-12-9) 4-OH, 6-CF₃, 3-COOEt 0.77 Enhanced lipophilicity; antiviral leads
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) 8-Br, 4-OH, 3-COOEt 0.88 Fluorescent probe synthesis
Ethyl 4-hydroxyquinoline-3-carboxylate (26892-90-0) 4-OH, 3-COOEt 0.81 Broad-spectrum kinase inhibition
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (1956331-75-1) 7-Br, 4-Cl, 6-F, 3-COOEt N/A Anticancer scaffold; halogen-rich
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (70458-93-4) 7-Cl, 6-F, 4-OH, 3-COOEt N/A Antibacterial activity; metal chelation
Key Observations :

Fluorine vs. Other Halogens :

  • The 6-fluoro substituent in the target compound improves metabolic stability compared to bromine or chlorine analogues (e.g., 1956331-75-1), which may enhance cytotoxicity but reduce solubility .
  • Chlorine at position 7 (70458-93-4) increases electrophilicity, favoring interactions with biological nucleophiles, while fluorine at position 6 balances steric and electronic effects .

Acetamido vs. Hydroxy Groups: The acetamido group at position 4 in the target compound enhances solubility in polar solvents compared to hydroxy-substituted analogues (e.g., 318-35-4). Hydroxy-substituted derivatives (e.g., 26892-90-0) are more prone to oxidation or conjugation reactions, limiting their pharmacokinetic stability .

Trifluoromethyl vs. Simple Fluorine: The trifluoromethyl group in 26893-12-9 increases lipophilicity (logP) by ~1.5 units compared to the monofluoro analogue, favoring blood-brain barrier penetration but risking off-target effects .

Synthetic Accessibility: Bromine or chlorine substituents (e.g., 1956331-75-1, 35975-57-6) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the quinoline core . The acetamido group in the target compound requires precise amidation conditions, often involving acetic anhydride or coupling reagents .

Biological Activity

Ethyl 4-acetamido-6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities, particularly in the pharmaceutical sector. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Acetamido group at the 4-position
  • Fluoro substituent at the 6-position
  • Ethyl ester at the carboxylic acid functional group located at the 3-position

These structural components are crucial as they significantly influence the compound's biological activity and pharmacokinetic properties.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against strains resistant to conventional antibiotics. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Enterococcus faecalis

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them critical targets for antibiotic action .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound that enhance its antibacterial potency:

Compound NameKey FeaturesUnique Aspects
Ethyl 8-fluoroquinoline-3-carboxylateLacks acetamido groupMore basic structure; less potent antibacterial activity
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxy group instead of acetamidoDifferent mechanism of action; broader spectrum
Ethyl 4-aminoquinoline-3-carboxylateAmino group instead of acetamidoHigher solubility; different pharmacological profile

The presence of both the acetamido and fluoro groups in this compound contributes to its enhanced antibacterial potency compared to these similar compounds.

Research Findings and Case Studies

Recent studies have further elucidated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound presents a minimum inhibitory concentration (MIC) that is significantly lower than many existing antibiotics against resistant strains .
  • Mechanistic Studies : Research has demonstrated that treatment with this compound leads to a concentration-dependent reduction in bacterial viability, confirming its role as an effective inhibitor of bacterial growth .
  • Structural Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the acetamido and fluoro groups can lead to variations in antibacterial potency, providing insights for future drug development .

Q & A

Q. Key Considerations :

  • Reaction conditions : Temperature and solvent polarity significantly affect regioselectivity. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency for fluorine introduction.
  • Functional group stability : The 4-acetamido group may hydrolyze under strongly acidic/basic conditions; use mild deprotection methods if required.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

¹H/¹³C NMR :

  • ¹H NMR : Look for the ethyl ester triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂). The 6-fluoro substituent deshields adjacent protons (e.g., H-5 and H-7) .
  • ¹⁹F NMR : A singlet at δ ~-110 ppm confirms the 6-fluoro group.

IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O ester) and ~1660 cm⁻¹ (amide I band) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂Et group).

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